3-Anilinophenanthrene-1,4-dione
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Overview
Description
3-Anilinophenanthrene-1,4-dione: is an organic compound with a complex aromatic structure It is characterized by the presence of an aniline group attached to a phenanthrene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-anilinophenanthrene-1,4-dione typically involves multi-component reactions. One efficient method is the three-component condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions . Another method involves using L-proline as a green organocatalyst under reflux conditions in ethanol, which offers high yields and short reaction times .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of multi-component reactions and the use of recyclable catalysts like L-proline and nano copper (II) oxide suggest scalable and environmentally friendly production processes.
Chemical Reactions Analysis
Types of Reactions: 3-Anilinophenanthrene-1,4-dione undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and sulphonation, can occur on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic conditions or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Concentrated nitric acid (HNO₃) for nitration, concentrated sulfuric acid (H₂SO₄) for sulphonation.
Major Products:
Oxidation: Phenanthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Nitro- and sulpho-phenanthrene derivatives.
Scientific Research Applications
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studies in molecular biology and biochemistry .
Medicine: Research into phenanthrene derivatives has shown potential anticancer, antimicrobial, and anti-inflammatory properties, suggesting possible medicinal applications .
Industry: In the industrial sector, phenanthrene derivatives are used in the production of dyes, pigments, and other materials due to their stable aromatic structure and vibrant colors .
Mechanism of Action
The mechanism of action of 3-anilinophenanthrene-1,4-dione involves its interaction with molecular targets through its aromatic and aniline groups. These interactions can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling . The compound’s ability to undergo redox reactions allows it to modulate the activity of enzymes and other proteins involved in these pathways .
Comparison with Similar Compounds
Phenanthrene-1,4-dione: Shares the phenanthrene core but lacks the aniline group.
2,3-Dibromoanthracene-1,4-dione: Another phenanthrene derivative with bromine substituents.
Indane-1,3-dione: A structurally similar compound with a different core structure.
Uniqueness: 3-Anilinophenanthrene-1,4-dione is unique due to the presence of both an aniline group and a phenanthrene-1,4-dione core. This combination imparts distinct chemical properties, such as enhanced reactivity in electrophilic substitution reactions and potential biological activity .
Properties
CAS No. |
922192-02-7 |
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Molecular Formula |
C20H13NO2 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
3-anilinophenanthrene-1,4-dione |
InChI |
InChI=1S/C20H13NO2/c22-18-12-17(21-14-7-2-1-3-8-14)20(23)19-15-9-5-4-6-13(15)10-11-16(18)19/h1-12,21H |
InChI Key |
DZUGCVFKBXITLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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